Cas no 142450-58-6 (4,4'-Di-N-hexyloxybiphenyl)

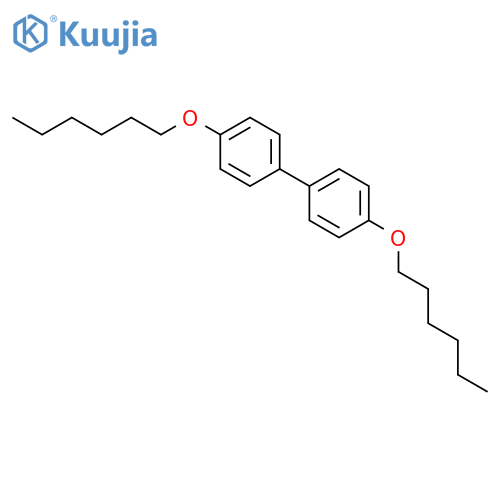

4,4'-Di-N-hexyloxybiphenyl structure

商品名:4,4'-Di-N-hexyloxybiphenyl

CAS番号:142450-58-6

MF:C24H34O2

メガワット:354.525567531586

MDL:MFCD00059438

CID:101074

PubChem ID:87567653

4,4'-Di-N-hexyloxybiphenyl 化学的及び物理的性質

名前と識別子

-

- 1,1'-Biphenyl,4,4'-bis(hexyloxy)-

- 4,4'-Dihexyloxybiphenyl

- 1-hexoxy-4-(4-hexoxyphenyl)benzene

- 4,4'-BIS(HEXYLOXY)BIPHENYL

- 4,4'-Dihexyloxy-1,1'-biphenyl

- 4,4'-Di-N-Hexyloxybiphenyl

- 4,4'-Bis(hexyloxy)-1,1'-biphenyl

- PubChem9079

- NPALUNJGWGOZQN-UHFFFAOYSA-N

- STK017716

- 4,4'-Bis(hexyloxy)-1,1'-biphenyl #

- A807909

- D1089

- 4,4/'-DI-N-HEXYLOXYBIPHENYL

- SCHEMBL14267492

- MFCD00059438

- DTXSID70345415

- AKOS001584330

- 4,4'-Dihexyloxybiphenyl, 98%

- T70272

- FT-0651857

- 142450-58-6

- DB-063434

- 4,4'-Di-N-hexyloxybiphenyl

-

- MDL: MFCD00059438

- インチ: 1S/C24H34O2/c1-3-5-7-9-19-25-23-15-11-21(12-16-23)22-13-17-24(18-14-22)26-20-10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3

- InChIKey: NPALUNJGWGOZQN-UHFFFAOYSA-N

- ほほえんだ: O(C1C([H])=C([H])C(=C([H])C=1[H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 354.25600

- どういたいしつりょう: 354.255880323g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 26

- 回転可能化学結合数: 13

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 18.5

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 8.2

じっけんとくせい

- 色と性状: 未確定

- ゆうかいてん: 127.0 to 130.0 deg-C

- PSA: 18.46000

- LogP: 7.27180

- ようかいせい: 未確定

4,4'-Di-N-hexyloxybiphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269469-5g |

4,4'-Dihexyloxybiphenyl |

142450-58-6 | 98% | 5g |

¥615 | 2023-04-15 | |

| abcr | AB249895-5 g |

4,4'-Di-n-hexyloxybiphenyl, 98%; . |

142450-58-6 | 98% | 5g |

€137.00 | 2023-04-27 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D870845-5g |

4,4'-Dihexyloxybiphenyl |

142450-58-6 | 98% | 5g |

¥410.40 | 2022-10-10 | |

| abcr | AB249895-25g |

4,4'-Di-n-hexyloxybiphenyl, 98%; . |

142450-58-6 | 98% | 25g |

€329.20 | 2025-02-14 | |

| 1PlusChem | 1P009BVK-5g |

4,4'-DI-N-HEXYLOXYBIPHENYL |

142450-58-6 | 95% | 5g |

$77.00 | 2025-02-24 | |

| Ambeed | A520710-1g |

4,4'-Bis(hexyloxy)-1,1'-biphenyl |

142450-58-6 | 98% | 1g |

$21.0 | 2025-03-01 | |

| Ambeed | A520710-25g |

4,4'-Bis(hexyloxy)-1,1'-biphenyl |

142450-58-6 | 98% | 25g |

$184.0 | 2025-03-01 | |

| 1PlusChem | 1P009BVK-1g |

4,4'-DI-N-HEXYLOXYBIPHENYL |

142450-58-6 | 95% | 1g |

$40.00 | 2025-02-24 | |

| 1PlusChem | 1P009BVK-25g |

4,4'-DI-N-HEXYLOXYBIPHENYL |

142450-58-6 | 95% | 25g |

$221.00 | 2025-02-24 | |

| TRC | D493143-500mg |

4,4'-Di-N-hexyloxybiphenyl |

142450-58-6 | 500mg |

$ 160.00 | 2022-06-05 |

4,4'-Di-N-hexyloxybiphenyl 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

142450-58-6 (4,4'-Di-N-hexyloxybiphenyl) 関連製品

- 39800-63-0(4,4'-Dibutoxybiphenyl)

- 21470-41-7(4,4'-Diamyloxybiphenyl)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:142450-58-6)4,4'-Di-N-hexyloxybiphenyl

清らかである:99%

はかる:25g

価格 ($):166.0